molecular formula C16H18ClNO3S B288503 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B288503
M. Wt: 339.8 g/mol
InChI Key: JSBIBVZXYITELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as CMMPB, is a chemical compound that has been researched for its potential use as a pharmaceutical drug.

Scientific Research Applications

5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide has been studied for its potential use as a treatment for various diseases, including cancer and inflammatory disorders. It has also been investigated for its ability to modulate the immune system and reduce inflammation.

Mechanism of Action

The exact mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been found to modulate the immune system by reducing the activity of certain immune cells and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of inflammation and cancer progression. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide. One area of interest is its potential use as a treatment for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of more soluble derivatives of 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide for use in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis method for 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 2-phenylethylamine in the presence of sodium methoxide. The resulting compound is then treated with hydrochloric acid to yield 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide.

properties

Product Name

5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-12-10-15(21-2)16(11-14(12)17)22(19,20)18-9-8-13-6-4-3-5-7-13/h3-7,10-11,18H,8-9H2,1-2H3

InChI Key

JSBIBVZXYITELW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)OC

Origin of Product

United States

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